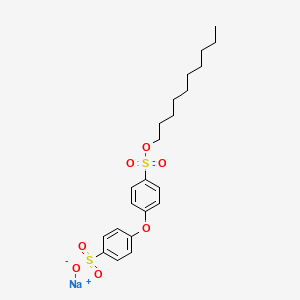
Disodium decyl(sulfonatophenoxy)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium decyl(sulfonatophenoxy)benzenesulfonate is a surfactant and additive commonly used in various industrial applications. It is known for its ability to act as an emulsifier and wetting agent, making it valuable in the manufacture of paints, lacquers, inks, dyes, and coatings . This compound is also utilized in the recovery of organic solvents from wastewater and in the preparation of carbon nanotubes for nanotechnology applications .
Preparation Methods
The synthesis of disodium decyl(sulfonatophenoxy)benzenesulfonate typically involves the sulfonation of decylphenoxybenzenesulfonate. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The process may involve heating the reactants to specific temperatures to ensure complete sulfonation. Industrial production methods may vary, but they generally follow similar principles to achieve high yields and purity .
Chemical Reactions Analysis
Disodium decyl(sulfonatophenoxy)benzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction could result in the formation of corresponding alcohols .
Scientific Research Applications
Disodium decyl(sulfonatophenoxy)benzenesulfonate has a wide range of scientific research applications. In chemistry, it is used as a surfactant to stabilize emulsions and disperse particles. In biology, it is employed in the preparation of cell membranes and as a detergent in protein purification processes. In medicine, it is used in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs. In industry, it is utilized in the formulation of cleaning agents, lubricants, and anti-static agents .
Mechanism of Action
The mechanism of action of disodium decyl(sulfonatophenoxy)benzenesulfonate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, leading to the disruption of cell membranes and the solubilization of membrane-bound proteins .
Comparison with Similar Compounds
Disodium decyl(sulfonatophenoxy)benzenesulfonate can be compared to other similar surfactants such as sodium dodecyl benzene sulfonate and sodium lauryl sulfate. While all these compounds share surfactant properties, this compound is unique in its specific structure, which provides distinct emulsifying and wetting capabilities. Similar compounds include:
- Sodium dodecyl benzene sulfonate
- Sodium lauryl sulfate
- Disodium dodecyl diphenyl ether disulfonate
This compound’s unique structure and properties make it a valuable component in various industrial and scientific applications.
Properties
Molecular Formula |
C22H29NaO7S2 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
sodium;4-(4-decoxysulfonylphenoxy)benzenesulfonate |
InChI |
InChI=1S/C22H30O7S2.Na/c1-2-3-4-5-6-7-8-9-18-28-31(26,27)22-16-12-20(13-17-22)29-19-10-14-21(15-11-19)30(23,24)25;/h10-17H,2-9,18H2,1H3,(H,23,24,25);/q;+1/p-1 |
InChI Key |
WCNNLAJSTDTFBA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B13822616.png)
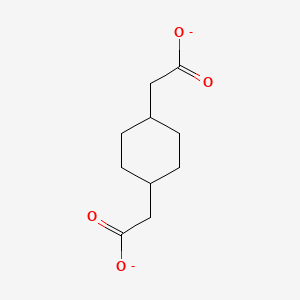
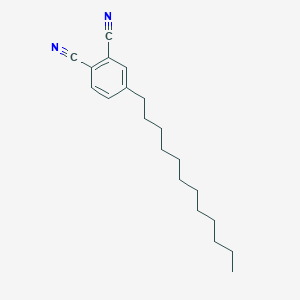
![4-[Benzyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B13822620.png)
![3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfonyl}propanoic acid](/img/structure/B13822632.png)

![(3aR,5S,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B13822659.png)
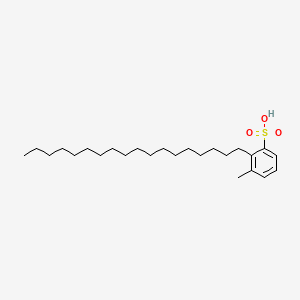
![4-o-Tolyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B13822668.png)
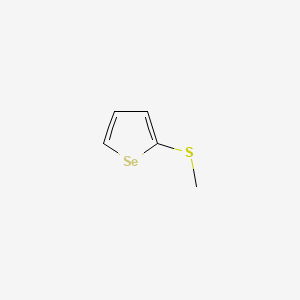
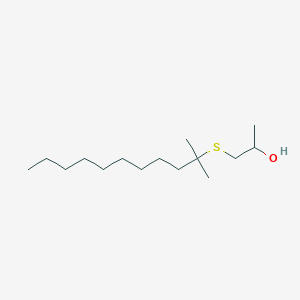
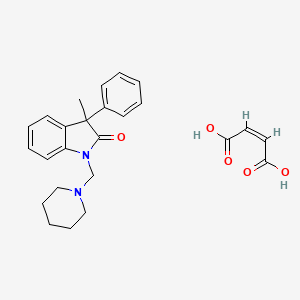
![2-[2-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13822683.png)
![2-methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline](/img/structure/B13822685.png)
